

# Head-to-head comparison of GLP-26 and other CAMs on cccDNA levels

Author: BenchChem Technical Support Team. Date: December 2025



A Head-to-Head Comparison of **GLP-26** and Other Capsid Assembly Modulators on cccDNA Levels in Hepatitis B Virus

For researchers and drug development professionals combatting chronic hepatitis B (HBV), the eradication of covalently closed circular DNA (cccDNA) remains the paramount challenge. Capsid assembly modulators (CAMs) have emerged as a promising therapeutic class, not only by disrupting viral replication but also by impacting the stubborn cccDNA reservoir. This guide provides a detailed comparison of **GLP-26**, a novel CAM, with other notable CAMs, focusing on their effects on cccDNA levels, supported by experimental data.

#### Mechanism of Action: A Dual Assault on the Virus

CAMs primarily function by binding to the core protein (HBc) dimers of HBV, leading to the assembly of aberrant, non-functional capsids or empty capsids.[1] This disruption of the capsid assembly process has a dual impact on the viral lifecycle. Firstly, it prevents the encapsidation of pregenomic RNA (pgRNA), a crucial step for HBV DNA replication. Secondly, and of significant interest for a functional cure, it interferes with the establishment and maintenance of the cccDNA pool in the nucleus of hepatocytes.[1][2][3]

The maintenance of the cccDNA reservoir relies on a recycling pathway where newly formed, DNA-containing nucleocapsids are transported back to the nucleus to replenish the cccDNA pool. By inducing the formation of defective capsids, CAMs effectively sever this lifeline, leading to a reduction in cccDNA levels over time.[2] Furthermore, some CAMs have been



shown to inhibit the initial establishment of cccDNA during de novo infection, likely by preventing the proper uncoating of incoming viral capsids.[3][4]

# **Comparative Efficacy on cccDNA Levels**

The following table summarizes the in vitro efficacy of **GLP-26** and other CAMs on HBV replication and their impact on cccDNA, either directly measured or inferred from surrogate markers like Hepatitis B e-antigen (HBeAg) secretion, which is dependent on cccDNA.



| Compound                              | Class                                     | Target<br>Effect                                   | EC50                                 | Cell System                              | Reference |
|---------------------------------------|-------------------------------------------|----------------------------------------------------|--------------------------------------|------------------------------------------|-----------|
| GLP-26                                | Glyoxamidop<br>yrrolo                     | HBeAg<br>Secretion<br>Inhibition                   | 0.003 μΜ                             | HepAD38                                  | [2]       |
| cccDNA<br>Amplification               | >1 log<br>reduction                       | HepAD38                                            | [2]                                  |                                          |           |
| HBV DNA<br>Replication                | 0.003 μΜ                                  | HepAD38                                            | [2]                                  | -                                        |           |
| GLS4                                  | Heteroaryldih<br>ydropyrimidin<br>e (HAP) | HBeAg<br>Secretion<br>Inhibition                   | 0.16 μΜ                              | HepAD38                                  | [2]       |
| JNJ-<br>56136379                      | Phenylpropen<br>amide (PPA)<br>derivative | Intracellular HBV RNA Reduction (cccDNA formation) | 876 nM                               | Primary<br>Human<br>Hepatocytes<br>(PHH) | [4][5]    |
| Extracellular<br>HBV DNA<br>Reduction | 93 nM                                     | РНН                                                | [4][5]                               |                                          |           |
| JNJ-632                               | Sulfamoylben zamide (SBA)                 | HBV DNA<br>Replication                             | 121 nM                               | HepG2.2.15                               | [6]       |
| HBV DNA Replication (Genotypes A-D)   | 101-240 nM                                | РНН                                                | [6]                                  |                                          |           |
| BAY 41-4109                           | Heteroaryldih<br>ydropyrimidin<br>e (HAP) | Inhibition of cccDNA formation                     | Dose-<br>dependent                   | PHH                                      | [7]       |
| RG7907                                | Heteroaryldih<br>ydropyrimidin<br>e (HAP) | Inhibition of cccDNA establishment                 | Less effective<br>than other<br>CAMs | РНН                                      | [8]       |



| HBV DNA<br>Replication                             | 62 nM              | HepG2.117                                        | [8]    |     |     |
|----------------------------------------------------|--------------------|--------------------------------------------------|--------|-----|-----|
| ALG-005398                                         | Non-HAP<br>Class A | Extracellular HBsAg Reduction (cccDNA formation) | 167 nM | РНН | [8] |
| Intracellular HBV RNA Reduction (cccDNA formation) | 128 nM             | РНН                                              | [8]    |     |     |
| HBV DNA<br>Production                              | 9.3 nM             | РНН                                              | [8]    | -   |     |

As the data indicates, **GLP-26** demonstrates potent inhibition of HBeAg secretion, a key surrogate marker for cccDNA transcriptional activity, with an EC50 in the low nanomolar range, reportedly over 50 times more potent than GLS4 in the same assay.[2] While direct head-to-head quantitative comparisons of cccDNA reduction for all listed CAMs are not available in single studies, the provided data highlights the varying potencies and experimental systems used to evaluate these compounds.

# Experimental Protocols Quantification of cccDNA-Dependent HBeAg Secretion

A common in vitro model to assess the impact of compounds on cccDNA is the HepAD38 cell line, which contains an integrated copy of the HBV genome under the control of a tetracycline-repressible promoter.[2]

- Cell Culture: HepAD38 cells are cultured in the presence of tetracycline to suppress pgRNA transcription.
- Induction of Replication: To initiate HBV replication and cccDNA formation, tetracycline is removed from the culture medium for a period of 7 days. During this time, cells are treated



with the test compounds (e.g., GLP-26, GLS4) at various concentrations.[2]

- cccDNA-Dependent Transcription: After the initial 7-day replication phase, tetracycline is added back to the medium for another 7 days. This step halts the production of pgRNA from the integrated HBV genome, meaning any subsequent HBeAg secretion is primarily from the newly formed cccDNA pool.[2]
- Quantification: The concentration of HBeAg in the cell culture supernatant is measured using a commercial enzyme-linked immunosorbent assay (ELISA). The percentage of inhibition is calculated relative to untreated control cells.[2]

### **Direct Quantification of cccDNA by qPCR**

For a more direct measurement of cccDNA levels, quantitative polymerase chain reaction (qPCR) is employed. A critical step in this protocol is the selective removal of other forms of viral DNA (e.g., relaxed circular DNA, double-stranded linear DNA) that would otherwise be amplified and lead to an overestimation of cccDNA.

- DNA Extraction: Total DNA is extracted from HBV-infected cells (e.g., HepAD38, PHH) using methods that selectively isolate low-molecular-weight, protein-free DNA, such as a modified Hirt extraction.[9][10]
- Nuclease Digestion: The extracted DNA is treated with specific nucleases to digest non-cccDNA forms. Common enzymes include Plasmid-Safe ATP-dependent DNase (PSD), T5 exonuclease, or a combination of exonuclease I and III.[9][10][11] These enzymes selectively degrade linear and relaxed circular DNA, leaving the covalently closed circular form intact.
- qPCR Amplification: The purified cccDNA is then quantified using a qPCR assay with primers and probes specific to a region of the HBV genome.[12][13] The results are often normalized to a host housekeeping gene (e.g., RNaseP) to account for variations in cell number and DNA extraction efficiency.[12]

## Visualizing the Mechanism and Workflow

To better illustrate the underlying biological processes and experimental procedures, the following diagrams are provided.





Click to download full resolution via product page

Caption: Mechanism of CAMs on the HBV cccDNA lifecycle.





Click to download full resolution via product page

Caption: Experimental workflow for cccDNA quantification.

### Conclusion

**GLP-26** stands out as a highly potent CAM, demonstrating superior activity in reducing HBeAg secretion compared to older generation CAMs like GLS4. The broader class of CAMs represents a significant advancement in the pursuit of an HBV cure by targeting the virus on two fronts: inhibiting active replication and disrupting the maintenance of the cccDNA reservoir. The continued development and head-to-head comparison of these molecules in robust



preclinical and clinical settings are essential to identify the most effective candidates to move forward in combination therapies aimed at achieving a functional cure for chronic hepatitis B.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Mapping the Interactions of HBV cccDNA with Host Factors PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antiviral Properties and Mechanism of Action Studies of the Hepatitis B Virus Capsid Assembly Modulator JNJ-56136379 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. HBV cccDNA—A Culprit and Stumbling Block for the Hepatitis B Virus Infection: Its Presence in Hepatocytes Perplexed the Possible Mission for a Functional Cure PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel non-HAP class A HBV capsid assembly modulators have distinct in vitro and in vivo profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Approaches to quantifying hepatitis B virus covalently closed circular DNA PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Sensitive and Specific PCR-based Assay to Quantify Hepatitis B Virus Covalently Closed Circular (ccc) DNA while Preserving Cellular DNA PMC [pmc.ncbi.nlm.nih.gov]
- 13. genomica.uaslp.mx [genomica.uaslp.mx]
- To cite this document: BenchChem. [Head-to-head comparison of GLP-26 and other CAMs on cccDNA levels]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15563948#head-to-head-comparison-of-glp-26-and-other-cams-on-cccdna-levels]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com